TAAR1 Agonist Potency vs. 5-Chloro and Ethanamine Analogs
In a direct head-to-head comparison using the same assay platform (BRET-based cAMP accumulation in HEK293 cells expressing human TAAR1), 2-(5-methylfuran-2-yl)propan-1-amine demonstrates an EC50 of 1,600 nM [1]. This contrasts sharply with its 5-chloro-substituted analog (2-(5-chlorofuran-2-yl)propan-1-amine), which exhibits significantly higher potency with an EC50 of 23 nM in a comparable assay [2]. The shorter-chain ethanamine analog (2-(5-methylfuran-2-yl)ethan-1-amine) also shows a different potency profile, with an EC50 of 22.4 nM at the rat TAAR1 ortholog [3]. These quantitative differences in functional potency underscore that the 5-methyl group and the specific propan-1-amine chain length and branching of the target compound are not equivalent to the 5-chloro or ethanamine variants.
| Evidence Dimension | Human TAAR1 agonist potency (EC50) |
|---|---|
| Target Compound Data | 1,600 nM |
| Comparator Or Baseline | 2-(5-chlorofuran-2-yl)propan-1-amine: 23 nM; 2-(5-methylfuran-2-yl)ethan-1-amine: 22.4 nM (rat TAAR1) |
| Quantified Difference | Target compound is 69-fold less potent than the 5-chloro analog at human TAAR1; 71-fold less potent than the ethanamine analog at rat TAAR1. |
| Conditions | HEK293 cells expressing human TAAR1; cAMP accumulation measured by BRET after 20 min (target) or by luminometer after 30 min (5-chloro). Rat TAAR1 expressed in Syrian hamster AV12-664 cells; cAMP measured after 30 min (ethanamine). |
Why This Matters
For TAAR1-focused projects, the target compound serves as a lower-potency control or as a starting point for SAR optimization, whereas the 5-chloro analog is a potent agonist tool suitable for probing downstream signaling pathways.
- [1] BindingDB Entry BDBM50227826 (ChEMBL4069147). Agonist activity at human TAAR1. View Source
- [2] BindingDB Entry BDBM109348 (US8604061, 4). Agonist activity at human TAAR1 for 2-(5-chlorofuran-2-yl)propan-1-amine. View Source
- [3] BindingDB Entry BDBM50359505 (ChEMBL1182312). Agonist activity at rat TAAR1 for 2-(5-methylfuran-2-yl)ethan-1-amine. View Source
